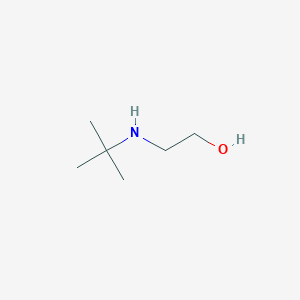

2-(tert-Butylamino)ethanol

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-(tert-butylamino)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO/c1-6(2,3)7-4-5-8/h7-8H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUXYVKZUDNLISR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1044431 | |

| Record name | 2-(tert-Butylamino)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid | |

| Record name | Ethanol, 2-[(1,1-dimethylethyl)amino]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

4620-70-6 | |

| Record name | 2-(tert-Butylamino)ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4620-70-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butylaminoethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004620706 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(tert-Butylamino)ethanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78430 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanol, 2-[(1,1-dimethylethyl)amino]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-(tert-Butylamino)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(tert-butylamino)ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.758 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TERT-BUTYLAMINOETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72174ZJW10 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Significance As a Versatile Chemical Synthon and Reagent

2-(tert-Butylamino)ethanol's utility in chemical synthesis is extensive, primarily due to its dual functional nature. It serves as a key intermediate in the production of a wide array of more complex molecules. ontosight.aibosschemical.com Its applications span from the pharmaceutical industry to materials science.

In pharmaceutical synthesis, it is a crucial precursor for various active pharmaceutical ingredients. ontosight.ainbinno.com Notably, it is a fundamental component in the synthesis of certain beta-blockers, a class of drugs used to manage cardiovascular diseases. tubitak.gov.trresearchgate.net The compound's structure is also integral to the development of chiral auxiliaries and ligands for asymmetric synthesis, enabling the selective production of specific enantiomers of drug molecules. smolecule.com

Beyond pharmaceuticals, this compound is employed in the manufacturing of other chemicals, including insecticides, fungicides, and rubber vulcanization accelerators. bosschemical.com Its properties also make it suitable for use as a solvent and as a dye coloring agent. bosschemical.com In the field of polymer chemistry, its derivatives are used to create functional polymers and coatings. For instance, poly(2-(tert-butylamino)ethyl methacrylate) (PTBAEMA) brushes, which exhibit pH-responsive behavior, have been synthesized using a derivative of this compound. nih.govtandfonline.com

Furthermore, the presence of both amino and hydroxyl groups allows this compound and its derivatives to act as effective ligands in coordination chemistry, forming stable complexes with various metal ions. ontosight.aigoogle.com These complexes can have catalytic applications. ontosight.ai The compound has also been investigated for its potential role in CO2 capture technologies, where it can react reversibly with carbon dioxide. nbinno.comresearchgate.netresearchgate.net

Historical Trajectories and Evolution in Specific Research Fields

The importance of 2-(tert-butylamino)ethanol has evolved with the progression of different fields of chemical research. Its initial applications were likely in the broader context of organic synthesis as a fundamental building block. bosschemical.com

A significant milestone in the history of this compound is its incorporation into the synthesis of beta-adrenergic blocking agents. researchgate.netmdpi.com The development of aryloxypropanolamine beta-blockers, a major class of cardiovascular drugs, often utilizes synthons derived from or structurally related to this compound. nih.govscispace.com The strategic placement of the tert-butyl group on the amine is a key structural feature in many of these drugs, influencing their interaction with biological targets.

In more recent decades, the focus has expanded to its use in asymmetric synthesis. The chiral variants of amino alcohols, including derivatives of this compound, have become indispensable as chiral ligands for transition metal catalysts. smolecule.com This has been particularly impactful in the stereoselective synthesis of complex molecules, a critical aspect of modern drug discovery and development. smolecule.com

The exploration of its derivatives in polymer science is another area of development. The synthesis of "smart" polymers that respond to external stimuli, such as pH, has benefited from monomers like 2-(tert-butylamino)ethyl methacrylate (B99206). nih.govtandfonline.com This has opened up possibilities for applications in drug delivery and sensor technology.

Furthermore, with the growing concern over greenhouse gas emissions, research into CO2 capture has identified sterically hindered amines like this compound as promising candidates. researchgate.netresearchgate.net Studies have delved into the mechanism of its reaction with CO2, highlighting the potential for more efficient carbon capture systems. researchgate.net

Structural Features and Reactivity Profiles: an Overview

Strategies for the Preparation of this compound

The preparation of this compound can be achieved through several synthetic pathways, primarily involving the reaction of an amine with an oxygen-containing precursor. Common starting materials include monoethanolamine or diethylene glycol, which react with tert-butylamine (B42293). rsc.org Another documented method involves the reaction of tert-butylamine with 2-chloroethoxyethanol (B8538215).

Optimization of Synthetic Pathways for Enhanced Yields

Significant research has focused on optimizing the synthesis of this compound and its derivatives to improve reaction efficiency and product yield. A key industrial method involves the reductive amination of diethylene glycol with tert-butylamine in the presence of hydrogen and a specialized catalyst. google.com

Process optimization has identified copper- and alumina-containing catalysts as particularly effective for this transformation. The catalytically active mass of these catalysts typically contains 20 to 75% by weight of alumina (B75360) (Al₂O₃) and 20 to 75% by weight of oxygen-containing copper compounds, calculated as CuO. The reaction is conducted at elevated temperatures, generally ranging from 160 to 220°C, and at absolute pressures between 1 and 200 bar. google.comgoogle.com

Controlling the molar ratio of the reactants is crucial for maximizing yield and minimizing the formation of by-products such as N-tert-butyl-morpholine. Research indicates that a molar ratio of tert-butylamine to diethylene glycol of 1 to 4 is often preferred. By carefully managing these parameters, the conversion of diethylene glycol can be controlled, typically in the range of 20 to 80%, to achieve optimal selectivity for the desired product. google.com

| Parameter | Optimized Range | Catalyst Composition | Reactants |

| Temperature | 160-220°C | 20-75% Al₂O₃, 20-75% CuO | Diethylene Glycol, tert-Butylamine |

| Pressure | 1-200 bar | ≤ 5% NiO | Hydrogen |

| Molar Ratio | 1-4 (TBA:DG) | ||

| DG Conversion | 20-80% |

Exploration of Novel Synthetic Approaches

While the reductive amination of glycols is a common route, other novel approaches for synthesizing related structures have been explored. For instance, the asymmetric synthesis of (R)- and (S)-arylethanolamines can be achieved from iminoketones. This involves the reaction of an α-iminoketone with a borane (B79455) reducing agent in the presence of a 1,3,2-oxazaborolidine catalyst, a method applicable to a range of optically active arylethanolamine derivatives. acs.org Although this demonstrates a pathway to chiral derivatives, the fundamental reaction of tert-butylamine with precursors like 2-chloroethoxyethanol or monoethanolamine remains a foundational approach to the parent compound. rsc.org

Derivatization Chemistry of this compound

The presence of both a nucleophilic secondary amine and a hydroxyl group makes this compound a versatile building block for the synthesis of a wide array of derivatives.

Synthesis of Substituted Arylethanolamine Derivatives

A significant area of research involves the use of this compound in the preparation of substituted arylethanolamine derivatives, many of which have applications in medicinal chemistry. These syntheses often involve coupling the this compound moiety with various aryl precursors.

For example, a practical, high-yield synthesis of Brombuterol, or 1-(4-amino-3,5-dibromophenyl)-2-(tert-butylamino)ethanol, starts from 4'-aminoacetophenone. tdl.org Another approach involves the reaction of an appropriate arylglyoxal with t-butylamine to form an iminoketone, which is then reduced to yield the final arylethanolamine. acs.org Boron-containing derivatives have also been synthesized, such as (R)-4-(2-(tert-butylamino)-1-hydroxyethyl)-2-(hydroxymethyl)phenyl hydrogen phenylboronate, designed as a potent β2-adrenoceptor agonist. google.com Further examples include the synthesis of 2-(tert-butylamino)-1-(4-nitrophenyl)ethanol via reductive amination of 4-nitrobenzaldehyde (B150856) with tert-butylamine, followed by reduction. wikipedia.org

| Derivative Class | Example Derivative | Key Precursors |

| Bromo-substituted | Brombuterol | 4'-aminoacetophenone |

| Nitro-substituted | 2-(tert-butylamino)-1-(4-nitrophenyl)ethanol | 4-nitrobenzaldehyde, tert-butylamine |

| Boron-containing | (R)-4-(2-(tert-butylamino)-1-hydroxyethyl)-2-(hydroxymethyl)phenyl hydrogen phenylboronate | Salbutamol-related structures |

| Hydroxy-substituted | 2-tert-Butylamino-1-(4-hydroxyphenyl)-ethanol hydrochloride | Phenol, Haloacetyl halide |

Formation of Functionalized Ethanolamine (B43304) Compounds (e.g., cyanoethylated derivatives)

The nucleophilic character of the secondary amine and the hydroxyl group in this compound allows for functionalization through reactions like cyanoethylation. Cyanoethylation is a Michael addition reaction where a protic nucleophile, such as an amine or alcohol, adds to acrylonitrile (B1666552) (H₂C=CH−CN). researchgate.net This reaction is typically base-catalyzed and results in the attachment of a 2-cyanoethyl group (-CH₂CH₂CN) to the nucleophile. researchgate.net

While specific studies detailing the cyanoethylation of this compound are not prevalent, the general mechanism is well-established for other secondary amines and alcohols. wikipedia.org Given the two reactive sites on this compound, the reaction conditions can influence which group is functionalized. Preferential cyanoethylation typically occurs on the more basic nitrogen atom rather than the hydroxyl group. wikipedia.org This process can be catalyzed by various bases, including potassium hydroxide (B78521) or sodium ethoxide, and sometimes by enzymes like lipases. wikipedia.orgnih.gov The resulting cyanoethylated derivatives can serve as intermediates for further chemical transformations.

Mechanistic Investigations of Reactions Involving this compound

Understanding the reaction mechanisms of this compound is crucial for controlling reaction outcomes and designing new chemical transformations. Computational and experimental studies have provided significant insights into its reactivity.

One area of investigation has been the reaction of this compound with thionyl chloride. Computational analysis revealed that in the absence of a base, the reaction proceeds through a mechanism where the nitrogen of the amino alcohol associates with the sulfur of thionyl chloride, leading to the formation of a 1,2,3-tert-butyloxathiazolidine-2-oxide product. researchgate.net

Another extensively studied reaction is the absorption of carbon dioxide (CO₂) by solutions containing this compound, which is relevant to carbon capture technologies. Mechanistic studies using quantum chemistry methods, high-resolution mass spectrometry, and NMR have explored the reaction pathways in solvents like ethylene (B1197577) glycol (EG). rug.nlresearchgate.net The findings indicate that the most favorable pathway involves the attack of the hydroxyl (-OH) group of the solvent (ethylene glycol) on CO₂, forming an anionic hydroxyethyl (B10761427) carbonate. researchgate.net This clarified that the primary product is not a zwitterionic carbonate formed directly from the -OH group of this compound itself, as had been previously speculated. The role of the sterically hindering tert-butyl group is crucial in directing this reaction mechanism. researchgate.net

Analysis of Nucleophilic Attack Mechanisms (e.g., Nitrogen to Sulfur in Thionyl Chloride Reactions)

The reaction between β-amino alcohols like this compound and thionyl chloride is a significant transformation that can lead to different products, including 1-chloro-(2-alkylamino)ethanes or cyclic compounds like 1,2,3-alkyloxathiazolidine-2-oxides. researchgate.netresearchgate.net Computational studies have provided detailed insights into the governing mechanisms, particularly the nucleophilic attack pathways.

In the reaction of N-(2-tert-butylamino)ethanol with thionyl chloride in the absence of a base, a key mechanistic step involves the nucleophilic attack of the nitrogen atom of the amino alcohol onto the electrophilic sulfur atom of thionyl chloride. cdnsciencepub.com This interaction is a foundational step in the formation of the 1,2,3-tert-butyloxathiazolidine-2-oxide product. researchgate.netcdnsciencepub.com The reaction pathway mapping for N-(2-tert-butylamino)ethanol demonstrates a strong association between the nitrogen and the sulfur atom even in the ground state. cdnsciencepub.com

The energy profile for the formation of 1,2,3-tert-butyloxathiazolidine-2-oxide from N-(2-tert-butylamino)ethanol and thionyl chloride has been computationally mapped, revealing the transition states and intermediates involved in the process. researchgate.netcdnsciencepub.com

Interactive Data Table: Computed Reaction Energetics

| Reactant/Species | Electronic Chemical Potential (µ) | Hardness (η) | Electrophilicity Index (ω) | Classification |

| N-(2-tert-butylamino)ethanol | - | - | < 0.90 eV | Marginally Electrophilic |

Note: This table is based on data from computational studies that analyze the electronic properties of the reactants. cdnsciencepub.com A low electrophilicity index for the amino alcohol supports the role of its nitrogen atom as the primary nucleophile in the initial stage of the reaction.

Role of Steric Hindrance in Reaction Pathways

The steric bulk of the tert-butyl group attached to the nitrogen atom in this compound plays a critical role in dictating its reactivity and influencing reaction pathways. scbt.com This significant steric hindrance affects the kinetic profile of the molecule, enabling selective reactivity in various organic transformations and imparting stability to the resulting products. scbt.comresearchgate.net

In other contexts, such as the reaction with carbon dioxide, the steric hindrance from the tert-butyl group is known to lower the stability of the carbamate (B1207046) that would typically form. researchgate.net This instability is a direct consequence of the steric strain introduced by the bulky group adjacent to the nitrogen. The general principle is that steric hindrance can control CO2-amine reactions, often being the dominant factor in determining the thermodynamic capacity and absorption rates. researchgate.net While the specific reaction with thionyl chloride is different, the underlying principle of steric influence remains relevant. The presence of the large tert-butyl group makes this compound a "sterically hindered amine," a classification that has implications for its reactivity patterns compared to less hindered secondary amines like 2-(methylamino)ethanol (B44016) or 2-(ethylamino)ethanol. researchgate.netchemicalbook.com

Interactive Data Table: Impact of Steric Hindrance

| Feature | Influence of tert-Butyl Group | Consequence on Reactivity |

| Kinetic Profile | Influences reaction rates. scbt.com | Allows for selective transformations by potentially slowing down certain reaction pathways. scbt.com |

| Intermediate Stability | Lowers the stability of certain intermediates (e.g., carbamates). researchgate.net | Can favor the formation of alternative products (e.g., bicarbonates in CO2 reactions). chemicalbook.com |

| Product Stability | Provides stability to the final products formed. scbt.com | Enhances the robustness of the resulting chemical structures. |

| Reaction Control | Acts as a dominant factor in controlling reaction outcomes, alongside basicity (pKa). researchgate.netresearchgate.net | Directs the reaction toward specific pathways, influencing the final product distribution. |

This compound as a Ligand and Promoter in Catalytic Systems

This compound, with its bifunctional nature containing both a secondary amine and a hydroxyl group, serves as a versatile component in various catalytic systems. nbinno.comontosight.ai Its structure allows it to act as a ligand, coordinating with metal centers to form chiral environments for asymmetric catalysis, or as a promoter to enhance reaction rates and selectivity. smolecule.comgoogle.com

This compound is utilized in the catalytic carbonylation of aliphatic amines, a key step in the synthesis of beta-lactams. nbinno.comchemicalbook.com Beta-lactams are core structural components of widely used antibiotics. The carbonylation process offers an alternative to traditional methods that may use hazardous reagents like phosgene. ufl.eduncl.res.in In these reactions, transition metal catalysts facilitate the insertion of carbon monoxide (CO) into molecules. researchgate.net While specific mechanistic details involving this compound in beta-lactam synthesis are proprietary or part of broader studies, its role is associated with facilitating the formation of the four-membered lactam ring structure from amine precursors. nbinno.comchemicalbook.com

The utility of this compound extends to other catalytic applications beyond carbonylation. It has been employed as a precursor or reactant in the synthesis of more complex molecules and as a component in hydrogenation reactions.

Hydrogenation Reactions: Chiral amino alcohols are crucial ligands in ruthenium- and iridium-mediated asymmetric hydrogenation of ketones and other prochiral substrates. smolecule.comacs.org The coordination of amino alcohols like this compound derivatives to the metal center creates a defined chiral environment, enabling high enantioselectivity. smolecule.com For instance, it is a key intermediate in the synthesis of salbutamol (B1663637), where a catalytic hydrogenation process is employed. nih.gov

Synthesis of Aminodiglycols: this compound is a reactant in the production of 2-(2-tert-butylamino-ethoxy)-ethanol, also known as tert-butylaminodiglycol (TBADG). google.comgoogle.comgoogle.comwipo.int This process involves reacting diethylene glycol with tert-butylamine in the presence of hydrogen and a copper-containing catalyst. google.comwipo.int The resulting product, TBADG, is used for the selective removal of acidic gases like hydrogen sulfide (B99878) (H₂S). google.com

Applications in Gas Absorption and Separation Technologies

This compound (TBAE), a sterically hindered amine, has attracted significant interest as a solvent for acid gas capture, particularly for carbon dioxide (CO₂) and hydrogen sulfide (H₂S). Its molecular structure, featuring a bulky tert-butyl group adjacent to the nitrogen atom, influences its reactivity and selectivity in these applications.

Aqueous solutions of TBAE are investigated for post-combustion CO₂ capture. researchgate.netnih.gov The bulky tert-butyl group sterically hinders the nitrogen lone pair, which affects the reaction mechanism compared to less hindered amines like monoethanolamine (MEA). researchgate.netresearchgate.net

Reaction Mechanism: Initial studies suggested that TBAE could reversibly interact with CO₂ in a 1:1 molar ratio, primarily through its hydroxyl (–OH) group, to form zwitterionic carbonate species, rather than the typical carbamate or bicarbonate products seen with other amines. chemicalbook.com However, more recent and detailed quantum chemistry studies have refined this understanding. When dissolved in ethylene glycol (EG), the reaction mechanism is more complex. researchgate.netnih.govacs.org Computational and experimental results indicate that the most favorable reaction pathway involves the attack of the –OH group from the ethylene glycol solvent on the CO₂ molecule, forming an anionic hydroxyethyl carbonate. researchgate.netnih.govacs.org The reaction in an aqueous solution is similar, ultimately leading to the formation of bicarbonate. nih.govacs.org The key role of the tert-butyl group is to facilitate these alternative reaction pathways. nih.govacs.org

Efficiency and Performance: The performance of TBAE has been compared with conventional and other novel amine solvents. In a hollow fiber membrane contactor used to separate CO₂ from a CO₂/CH₄ gas mixture, the decarbonization performance was ranked as MEA > TBAE > ethylenediamine (B42938) (EDA) > ethyl-ethanolamine (EEA). acs.org Although MEA showed a higher removal rate under identical conditions, studies suggest that by modifying membrane specifications (e.g., increasing the inner diameter) or increasing the absorbent concentration, TBAE can achieve a decarbonization effect comparable to that of MEA. acs.orgresearchgate.netmdpi.com

| Amine Absorbent | Relative Performance Ranking | Notes |

|---|---|---|

| Monoethanolamine (MEA) | 1 | Benchmark absorbent with highest removal rate. |

| This compound (TBAE) | 2 | Performance can be enhanced to match MEA by optimizing process conditions. acs.org |

| Ethylenediamine (EDA) | 3 | Lower performance compared to MEA and TBAE. |

| Ethyl-ethanolamine (EEA) | 4 | Lowest performance among the tested amines. |

A significant application of this compound (TBE) is the selective removal of hydrogen sulfide (H₂S) from gas streams that also contain CO₂. tandfonline.cominformahealthcare.com This is particularly important in natural gas processing, where high selectivity for H₂S is beneficial for the downstream sulfur recovery unit. tandfonline.com

Studies using a static gas absorption method at high pressure investigated the selective absorption of H₂S from H₂S/CO₂ mixtures into aqueous solutions of TBE and 2-amino-2-methyl-1-propanol (B13486) (AMP), another sterically hindered amine. tandfonline.comresearchgate.nettandfonline.com

Key Findings:

Effect of Temperature: The rates of H₂S absorption and the selectivity factor (the ratio of H₂S absorbed to CO₂ absorbed) were found to decrease as the absorption temperature increased. tandfonline.comresearchgate.net

Effect of Contact Time: With increasing contact time, the selectivity factor for both TBE and AMP solutions initially increased and then subsequently decreased. tandfonline.comresearchgate.net This behavior underscores the importance of optimizing process conditions to maximize the selective removal of H₂S.

| Process Variable | Effect on H₂S Absorption Rate | Effect on H₂S/CO₂ Selectivity Factor |

|---|---|---|

| Increasing Temperature | Decrease | Decrease |

| Increasing Contact Time | Selectivity factor initially increases, then decreases |

Understanding the thermodynamic properties of amine solutions is crucial for designing and simulating efficient gas absorption processes. acs.org Several studies have focused on measuring and modeling the properties of 2-(butylamino)ethanol (B91342) (BAE) and related secondary amines, which share structural similarities with TBAE. acs.orgresearchgate.netbohrium.comacs.org

Key thermodynamic data investigated include:

CO₂ Solubility: The solubility of CO₂ in aqueous solutions of secondary alkanolamines, including 2-(butylamino)ethanol, has been measured across various pressures and temperatures (e.g., 40, 80, and 120 °C). researchgate.netacs.org This data is fundamental for determining the absorption capacity of the solvent.

Density and Viscosity: These physical properties are essential for process simulation, equipment design (e.g., sizing of columns and pumps), and understanding mass transfer. acs.orgbohrium.com Measurements have been conducted for binary mixtures of BAE with water and organic solvents like 2-butoxyethanol (B58217) over a range of temperatures (e.g., 293.15 to 353.15 K). acs.orgbohrium.com

Excess Properties: Calculating excess molar volumes (Vᴱ) and viscosity deviations (Δη) from experimental data provides insights into the nature and strength of intermolecular interactions between the amine and the solvent molecules. acs.orgbohrium.com For instance, in BAE + water mixtures, negative Vᴱ values were observed, indicating strong intermolecular interactions. acs.org

Dissociation Constants (pKa): The pKa value is a critical parameter that influences the reaction mechanism and the heat of reaction in CO₂ absorption. acs.org

These comprehensive studies provide the necessary data for developing accurate thermodynamic models, such as the Kent-Eisenberg model, which can predict the behavior of these amine systems in industrial applications. researchgate.netacs.org

Integration in Industrial Chemical Formulations

The versatility of this compound extends to its integration into specialized industrial formulations, where it serves critical functions in protecting materials and enabling high-precision manufacturing processes. Its unique molecular structure, featuring both a secondary amine and a hydroxyl group, allows it to act as an effective agent in corrosion inhibition and as a key component in the complex chemical slurries used for polishing semiconductor wafers.

This compound is recognized as a multipurpose alkanolamine that can provide enhanced corrosion inhibition in formulated products. atamanchemicals.com The mechanism by which it protects metallic surfaces is consistent with the behavior of other organic corrosion inhibitors, which primarily involves adsorption onto the metal surface to form a protective barrier. tribology.rs

The effectiveness of organic inhibitors like this compound is attributed to the presence of heteroatoms (in this case, nitrogen and oxygen) and hydrocarbon chains in their molecular structure. The nitrogen and oxygen atoms act as active centers for adsorption. They can share electrons with the vacant d-orbitals of metal atoms (like iron), or the inhibitor molecule can accept free electrons from the metal, leading to the formation of a coordinate covalent bond. This process is further facilitated in acidic environments where the amine group can become protonated, leading to electrostatic attraction with the negatively charged metal surface (specifically adsorbed anions).

This adsorption process creates a thin, protective film on the metal's surface. tribology.rsmdpi.com This film acts as a physical barrier, isolating the metal from the corrosive environment and hindering both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions that constitute the corrosion process. tribology.rs The formation of this protective layer effectively reduces the corrosion rate.

In the high-stakes environment of semiconductor manufacturing, achieving near-perfect surface planarity on silicon wafers is paramount. Chemical Mechanical Polishing (CMP) is a critical process that utilizes a combination of chemical and mechanical forces to smooth wafer surfaces. This compound is employed as a key additive in the slurry compositions designed for this purpose. google.comjustia.com

These polishing slurries are complex aqueous mixtures typically containing abrasive particles, and various chemical additives that modulate the polishing process. This compound is included as an amine compound additive. google.com Amine compounds in these slurries serve multiple functions, including pH buffering and influencing the removal rate of the substrate material, which is crucial for achieving high polishing selectivity for materials like silicon dioxide. google.com

According to patent literature, slurry compositions for polishing semiconductor substrates may include a variety of amine compounds, with this compound being a specifically cited example. google.comjustia.com For these amine compounds to be effective, it is suggested that their concentration in the slurry should exceed 0.2 M. google.com The purpose of these additives is to achieve a high polishing rate while reducing the surface roughness of the polished material, ensuring the quality required for subsequent photolithography and deposition processes in semiconductor device fabrication. google.com

Polymer Science and Functional Material Development

Monomer Synthesis for Advanced Polymeric Systems

The creation of polymers with specific functionalities begins with the synthesis of monomer precursors. For materials leveraging the properties of the tert-butylamino group, two significant monomers are 2-(tert-butylamino)methylstyrene (TBAMS) and 2-(tert-butylamino)ethyl methacrylate (B99206) (TBAEMA).

2-(tert-Butylamino)methylstyrene (TBAMS) is a monomer designed for producing intrinsic antimicrobial polymers with enhanced material properties, such as a higher glass transition temperature compared to earlier counterparts. mdpi.comresearchgate.net The synthesis involves the reaction of vinylbenzyl chloride (VBC) with a primary amine. researchgate.net For TBAMS, a mixture of meta- and para-isomers of VBC is reacted with tert-butylamine (B42293). mdpi.comresearchgate.net To optimize the reaction, a threefold excess of tert-butylamine is typically used, and the reaction temperature is increased to 70 °C. mdpi.comnih.gov This process yields a mixture of meta- and para-isomers of TBAMS. mdpi.com

The successful synthesis is confirmed through various analytical techniques. Gas chromatography-mass spectrometry (GC-MS) can be used to identify the product isomers and confirm the consumption of the VBC starting material. mdpi.com The mass spectrum of the product typically shows a molecular ion at m/z 189 and characteristic fragments corresponding to the tert-butyl group (m/z 57) and the 4-(ethenyl phenyl)methylium ion (m/z 117) after loss of the tert-butylamine moiety. mdpi.comnih.gov Further structural confirmation is obtained using Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR). mdpi.comnih.gov

| Reactant | Role | Molar Ratio |

| Vinylbenzyl chloride (VBC) | Starting material | 1 |

| tert-Butylamine | Reactant (Primary Amine) | 3 |

| Sodium Hydroxide (B78521) (NaOH) | Base | - |

| Table 1: Optimized Reactants for TBAMS Synthesis. The procedure is optimized for higher yields by employing a significant excess of the amine. mdpi.comresearchgate.net |

2-(tert-Butylamino)ethyl methacrylate (TBAEMA) is another crucial monomer for creating antimicrobial polymers. mdpi.com It is synthesized via the transesterification of 2-(tert-butylamino)ethanol with methyl methacrylate (MMA). google.comnih.gov This reaction is known, but optimization focuses on improving yield and purity by minimizing side-products. google.com

The process involves heating a mixture of this compound, a molar excess of methyl methacrylate, a catalyst, and stabilizers. google.com The transesterification proceeds by distilling off the methanol-MMA azeotrope formed during the reaction. google.com While catalysts like potassium carbonate have been used, they can lead to longer reaction times and by-product formation. google.com The use of zirconium acetylacetonate (B107027) as a catalyst has been shown to be advantageous, resulting in a methacrylic acid ester with a lower content of cross-linking agents and higher yields based on the raw materials used. google.com

| Starting Material 1 | Starting Material 2 | Catalyst (Example) | Reaction Type |

| This compound | Methyl Methacrylate (MMA) | Zirconium Acetylacetonate | Transesterification |

| Table 2: Key Components in the Synthesis of TBAEMA. The reaction involves the direct use of this compound. google.com |

Design and Polymerization of Intrinsic Antimicrobial Materials

Polymers derived from TBAMS and TBAEMA are classified as intrinsic antimicrobial materials. Their biocidal action results from direct contact between the polymer surface and microorganisms, without the release or leaching of active molecules. mdpi.comresearchgate.net This is a critical feature for applications in medicine, food technology, and other areas where migrating biocides are undesirable. researchgate.net

The polymerization of TBAMS and TBAEMA can be achieved through various techniques to produce different polymer architectures.

Poly(TBAMS) is typically synthesized via free radical polymerization. For instance, the polymerization of TBAMS can be carried out in a solvent like ethanol (B145695) using an initiator such as 2,2′-azobisisobutyronitrile (AIBN) to achieve high molecular weights suitable for technical applications. researchgate.netresearchgate.net The resulting polymer, poly(TBAMS), is a water-insoluble material. mdpi.com Copolymers can also be created to further tune material properties; for example, a copolymer of TBAMS, 4-vinylpyridine, and 4-vinylbenzoic acid has been synthesized to adjust the glass transition temperature while retaining antimicrobial activity. mdpi.comresearchgate.net

Poly(TBAEMA) , often abbreviated as PTA, can be synthesized using controlled polymerization techniques like atom transfer radical polymerization (ATRP). acs.orgnih.govacs.org ATRP allows for the creation of well-defined polymer structures, including homopolymers and block copolymers. acs.org This control is essential for optimizing the polymer's chemical structure to enhance its antimicrobial efficiency. acs.orgnih.govresearchgate.net For example, PTA has been synthesized as part of diblock copolymers (e.g., PMEO2MA-b-PTA) that can self-assemble into vesicles in water. researchgate.net It has also been grafted onto other polymer backbones, such as polypropylene, through reactive blending to create antimicrobial composite materials. uliege.be Furthermore, PTA brushes can be grown from surfaces using surface-initiated ATRP, creating pH-responsive functional coatings. acs.org

The antimicrobial efficacy of poly(TBAMS) and poly(TBAEMA) stems from the presence of the pendant secondary amine groups, which are cationic under relevant conditions. mdpi.com Unlike polymers that rely on quaternary ammonium (B1175870) salts, the non-quaternized tert-butylamino groups effectively interact with and kill bacteria. mdpi.commdpi.com

| Polymer | Test Organism | Incubation Conditions | Log Reduction |

| Poly(TBAMS) | Staphylococcus aureus | 2 h @ 35 °C | >4.5 |

| Poly(TBAMS) | Escherichia coli | 2 h @ 35 °C | >4.5 |

| Poly(TBAMS) | Listeria monocytogenes | 24 h @ 7 °C | >4.0 |

| Poly(TBAMS) | Brochothrix thermosphacta | 24 h @ 7 °C | >4.0 |

| Table 3: Antimicrobial Efficacy of Poly(TBAMS). The data shows significant reduction in bacterial counts for both Gram-positive and Gram-negative bacteria under different conditions, as determined by methods based on the JIS Z 2801:2000 standard. mdpi.comresearchgate.netnih.gov |

The primary mechanism of bactericidal action is the disruption of the bacterial cell membrane. researchgate.netresearchgate.netmdpi.com Bacterial membranes are typically negatively charged, leading to an electrostatic attraction with the cationic polymer. mdpi.com

The proposed mechanism involves several steps:

Adsorption: The cationic polymer chains adsorb onto the surface of the bacterial cell. acs.org

Ion Displacement: The polymer displaces Ca²⁺ and/or Mg²⁺ ions from the outer bacterial membrane. mdpi.commdpi.com These divalent cations are crucial for maintaining the integrity of the membrane structure by bridging negatively charged lipopolysaccharide molecules.

Membrane Disorganization: The displacement of these ions leads to a disorganization of the membrane, increasing its permeability. mdpi.commdpi.com

Lysis: This disruption of the membrane's structural integrity ultimately causes the leakage of essential cytoplasmic contents, such as potassium ions, and leads to cell lysis and death. researchgate.netresearchgate.netnih.gov

This contact-based killing mechanism is supported by scanning electron microscopy (SEM) studies of bacteria like E. coli in contact with poly(TBAMS), which show visible damage and disruption of the cell membranes. researchgate.net

Mechanisms of Antimicrobial Activity in Polymer Matrices

Material Property Modulation and Performance Enhancement in Polymers

The integration of monomers derived from this compound into polymer chains significantly influences the material's physical properties, leading to enhanced performance characteristics.

Influence on Glass Transition Temperature

A significant drawback of poly(TBAEMA) is its low glass transition temperature (Tg) of approximately 40 °C. mdpi.comresearchgate.net This low Tg limits its application, as the polymer surface can become sticky at elevated temperatures, compromising its processability and usability. mdpi.comresearchgate.net

To address this limitation, new monomers have been developed. Poly-[2-(tert-butylamino) methylstyrene] (poly(TBAMS)), for example, was specifically designed to have a higher Tg. mdpi.comresearchgate.net The Tg of poly(TBAMS) is about 68 °C, a considerable improvement over poly(TBAEMA). mdpi.comresearchgate.net Furthermore, the glass transition temperature can be increased even more through copolymerization. By creating a copolymer with 42 mol % TBAMS, 42 mol % 4-vinylpyridine, and 16 mol % 4-vinylbenzoic acid, the Tg can be raised to as high as 160 °C without sacrificing antimicrobial activity. mdpi.com

| Polymer | Glass Transition Temperature (Tg) |

| Poly[2-(tert-butylamino)ethyl methacrylate] (poly(TBAEMA)) | ~ 40 °C |

| Poly-[2-(tert-butylamino) methylstyrene] (poly(TBAMS)) | ~ 68 °C |

| TBAMS Copolymer | ~ 160 °C |

Reduction of Water Uptake and Hydrolysis Tendencies

High water uptake and a propensity for hydrolysis are notable weaknesses of poly(TBAEMA). mdpi.comresearchgate.net The hydrolysis of poly(TBAEMA) yields this compound. mdpi.com This degradation can limit the material's long-term stability and performance, particularly in aqueous environments.

The development of alternative polymers like poly(TBAMS) was driven by the need to create materials with reduced water uptake and greater resistance to hydrolysis. mdpi.comresearchgate.net Poly(TBAMS) has been noted for its low water uptake, which, combined with its higher Tg and heat resistance, makes it a more robust material for various applications. researchgate.net Paradoxically, the low solubility of poly(TBAEMA) in water (reported as less than 3.0 mg/L at pH 7) is also considered an advantage for materials intended for contact with water, as it suggests a very low leachability of the biocide from polymer blends. mdpi.comscielo.br Nonetheless, the inherent tendency of the ester group to hydrolyze remains a key consideration, prompting the design of more stable polymer backbones like that found in poly(TBAMS). mdpi.comresearchgate.net

Biomedical and Pharmaceutical Precursor Research

Development of β2-Adrenoceptor Agonists Derived from 2-(tert-Butylamino)ethanol Scaffold

The versatility of the this compound backbone has enabled the synthesis of a range of β2-adrenoceptor agonists, some of which have become mainstays in clinical practice. tandfonline.comresearchgate.net The structural simplicity of this compound provides an ideal platform for chemical modifications to enhance potency, selectivity, and duration of action.

Synthesis and Characterization of Novel Agonists

The synthesis of β2-adrenoceptor agonists often involves the strategic modification of the phenyl ring and the ethanolamine (B43304) side chain of the this compound structure. Key examples of such derivatives include:

SPFF/Trantinterol: This novel β2-adrenoceptor agonist, also known as SPFF, is chemically identified as 2-(4-amino-3-chloro-5-trifluoromethyl-phenyl)-2-tert-butylamino-ethanol hydrochloride. researchgate.net Its synthesis represents a significant advancement in the development of long-acting bronchodilators. researchgate.net Trantinterol is unique as it is based on a 2-amino-2-phenylethanol (B122105) scaffold, distinguishing it from other ultra-long-acting β-agonists (ULABAs) like indacaterol. tandfonline.comnih.gov

Albuterol (Salbutamol): A widely used short-acting β2-agonist, albuterol is 1-(4-hydroxy-3-hydroxymethylphenyl)-2-(tert-butylamino)ethanol. google.com Various synthetic routes have been developed for albuterol, often starting from precursors that are subsequently reacted with tert-butylamine (B42293). google.comgoogle.com For instance, a method for producing ultrafine albuterol sulfate (B86663) has been described. google.com Research has also focused on creating derivatives of albuterol to improve its properties. One such derivative, (R)-4-(2-(tert-butylamino)-1-hydroxyethyl)-2-(hydroxymethyl)phenyl hydrogen phenylboronate, also known as boronterol, was designed and synthesized, showing increased potency compared to salbutamol (B1663637). nih.gov

Clenbuterol (B1669167) Derivatives: Clenbuterol, with the chemical name 1-(4-amino-3,5-dichlorophenyl)-2-(tert-butylamino)ethan-1-ol, is another important derivative. mdpi.com Starting from clenbuterol as a lead structure, researchers have synthesized new 4-amino-phenyl-aminoethanol analogues by replacing one or both of the chlorine atoms with other residues. nih.gov This has led to the development of compounds with high β2-mimetic activities, such as mabuterol. nih.gov Chemoenzymatic methods have been employed for the synthesis of enantiopure clenbuterol precursors. mdpi.com

The synthesis of these compounds often involves multi-step reactions, including bromination, nucleophilic substitution with tert-butylamine, and reduction of ketone intermediates. core.ac.ukiaea.org

Stereoselective Synthesis and Enantiomeric Studies of Active Compounds

The presence of a chiral center in the ethanolamine side chain of these agonists means they exist as enantiomers (R and S forms), which can exhibit different pharmacological properties. nih.gov This has driven research into stereoselective synthesis to produce the more active enantiomer.

For instance, in the case of SPFF, studies have shown that the (-)-enantiomer possesses a greater affinity for the β2-adrenergic receptor and is more potent than the (±)-racemic mixture or the (+)-enantiomer. tandfonline.comnih.gov In vivo experiments in guinea pigs demonstrated that (-)-SPFF effectively inhibited histamine-induced bronchoconstriction, whereas (+)-SPFF did not show this effect. nih.gov Similarly, the development of levosalbutamol, the (R)-enantiomer of albuterol, was pursued due to its more favorable therapeutic profile. A method for the preparation of levosalbutamol hydrochloride from racemic salbutamol has been patented. google.com The synthesis of enantiopure precursors for (R)-clenbuterol has also been a focus of research. mdpi.com

The stereochemistry of these molecules significantly influences their interaction with the receptor, affecting both binding affinity and the subsequent biological response. nih.gov

Ligand-Receptor Binding Affinities and Selectivity Profiles

The therapeutic efficacy of β2-adrenoceptor agonists is determined by their binding affinity and selectivity for the β2 receptor over other adrenergic receptor subtypes (e.g., β1 and β3). High selectivity for the β2 receptor is crucial to minimize off-target effects.

Research has demonstrated that derivatives of this compound can exhibit high affinity and selectivity for the β2 receptor. For example, SPFF (Trantinterol) has been shown to have a high affinity and selectivity for the β2 receptor. tandfonline.comnih.gov Similarly, a novel salbutamol derivative, boronterol, exhibited high affinity in docking studies and was found to be more potent than salbutamol in in vitro experiments. nih.gov The binding affinity of these ligands is often assessed through radioligand binding assays and is a key parameter in the drug development process.

| Compound | Receptor | Affinity (Ki or other measures) | Reference |

|---|---|---|---|

| SPFF (Trantinterol) | β2-Adrenoceptor | High affinity and selectivity | tandfonline.comnih.gov |

| (-)-SPFF | β2-Adrenoceptor | Greater affinity than (±)- or (+)-enantiomers | tandfonline.comnih.gov |

| Boronterol | β2-Adrenoceptor | Higher affinity than salbutamol in docking studies | nih.gov |

| Mabuterol | β2-Adrenoceptor | High intrinsic β2-mimetic activity | nih.gov |

Investigation of Pharmacological Mechanisms of Action of Derivatives

The therapeutic effects of β2-adrenoceptor agonists derived from this compound are mediated through specific intracellular signaling pathways upon binding to their target receptor.

Modulation of Intracellular Calcium Homeostasis

Calcium ions (Ca2+) are crucial second messengers in various cellular processes, including muscle contraction. nih.gov In airway smooth muscle cells, an increase in intracellular Ca2+ concentration leads to bronchoconstriction. β2-adrenoceptor agonists promote bronchodilation in part by modulating intracellular calcium homeostasis. nih.gov

Studies on SPFF have shown that it can suppress the increase in intracellular Ca2+ in airway smooth muscle cells. researchgate.net This effect is believed to contribute to its bronchodilator properties. The (-)- and (±)-isomers of SPFF demonstrated significant inhibition against the rise in fluorescence induced by CaCl2, suggesting an influence on Ca2+ signaling pathways. researchgate.net

Adenylyl Cyclase Stimulation and Cyclic AMP Pathway Activation

The primary mechanism of action for β2-adrenoceptor agonists involves the activation of adenylyl cyclase, a key enzyme in the cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway. nih.gov Upon agonist binding, the β2-adrenoceptor activates a stimulatory G protein (Gs), which in turn stimulates adenylyl cyclase to convert adenosine triphosphate (ATP) to cAMP. nih.gov

Mast Cell Membrane Stabilization

The degranulation of mast cells, a critical event in the early phase of asthma, releases histamine (B1213489) and other mediators that lead to airway smooth muscle contraction and inflammation. nih.gov Therefore, stabilizing mast cell membranes is a key strategy in asthma treatment. nih.gov Research has shown that derivatives of this compound can play a role in this stabilization.

For instance, the compound 2-(4-amino-3-chloro-5-trifluoromethyl-phenyl)-2-tert-butylamino-ethanol hydrochloride (SPFF) and its enantiomers have been investigated for their ability to inhibit the release of inflammatory mediators from the lungs of allergic rats. nih.gov Studies demonstrated that (±)SPFF, (+)SPFF, and (-)SPFF were all effective in inhibiting the release of histamine. nih.gov The racemic form, (±)SPFF, showed the most potent activity. nih.gov The inhibitory effects of these compounds were blocked by the β-receptor antagonist propranolol, suggesting that their mechanism of action is related to the β-receptor. nih.gov

Ethanol (B145695) and its metabolite acetaldehyde (B116499) have also been implicated in processes involving mast cell activation. nih.gov Studies in rodents have shown that acute ethanol intake can alter the epithelial barrier in the colon, a process involving the oxidation of ethanol to acetaldehyde by gut microflora and subsequent mast cell activation. nih.gov A mast cell membrane stabilizer, doxantrazole, was found to inhibit the increased mucosal permeability caused by acetaldehyde. nih.gov

Design of Other Therapeutically Relevant Agents

The structural backbone of this compound serves as a versatile scaffold for the development of a wide array of therapeutically relevant agents.

Boron-Containing Derivatives as Ligands for Transmembrane Receptors

Boron-containing compounds (BCCs) have emerged as promising ligands for transmembrane receptors, including G-protein coupled receptors (GPCRs). nih.govpreprints.org Researchers have designed and synthesized boron-containing derivatives of this compound to target these receptors.

One such derivative, 1-(4-di-hydroxy-3,5-dioxa-4-borabicyclo[4.4.0]deca-7,9,11-trien-9-yl)-2-(tert-butylamino)ethanol (BR-AEA), was designed as a β2-adrenoceptor agonist. nih.gov In-silico docking studies showed that BR-AEA had a greater affinity for the β2-adrenoceptor than known agonists like salbutamol. nih.govresearchgate.net This enhanced affinity is thought to be related to the interactions of the boron atom and the ability of the boronic acid moiety to form a network of hydrogen bonds with the receptor. nih.gov In vitro studies on isolated guinea pig tracheal rings confirmed the higher potency of BR-AEA, with EC50 values at least five-fold lower than those of salbutamol. nih.gov

The exploration of BCCs as ligands for transmembrane receptors is an active area of research, with the goal of developing novel therapeutics for a variety of diseases. nih.govpreprints.org

Inhibition of Inflammasome Activity (e.g., NOD-like Receptor Protein 3 (NLRP3))

The NLRP3 inflammasome is a key component of the innate immune system, and its over-activation is linked to a range of inflammatory diseases. google.comscientificarchives.com Consequently, the inhibition of the NLRP3 inflammasome is a significant therapeutic target. google.com

Research has shown that ethanol and other short-chain alcohols can inhibit the activation of the NLRP3 inflammasome. nih.govnih.gov This inhibition appears to occur at an early stage of inflammasome activation and is associated with the stimulation of protein tyrosine phosphatases. nih.gov Specifically, ethanol has been found to inhibit the activation of the NLRP3 and AIM2 inflammasomes in human macrophages. plos.org This inhibitory effect is achieved by reducing the activation of caspase-1 and the subsequent secretion of mature IL-1β. plos.org The mechanism involves attenuating the disruption of lysosomal integrity and the oligomerization of the ASC protein. plos.org

Furthermore, a patent for NLRP3 inflammasome inhibitors includes 1-(4-amino-3-chloro-5-trifluoromethylphenyl)-2-tert-butylamino)ethanol as a potential compound. google.com This highlights the interest in this compound derivatives as potential modulators of inflammasome activity.

Kinase Inhibitor Development (e.g., p38 Mitogen-Activated Kinase, Novel Kinase Inhibitors)

Kinases are crucial enzymes in cell signaling, and their dysregulation is implicated in many diseases, including cancer and inflammatory disorders. google.comnih.gov Therefore, the development of kinase inhibitors is a major focus of pharmaceutical research. The this compound scaffold has been utilized in the design of such inhibitors.

p38 Mitogen-Activated Kinase (MAPK) Inhibitors

The p38 MAPK pathway is involved in inflammatory responses, and its inhibitors are being investigated for various conditions. google.comuni-tuebingen.de Patent literature describes new substituted indolin-2-one derivatives that act as p38 MAPK inhibitors. google.com The synthesis and structure-activity relationships of p38α MAP kinase inhibitors based on heterobicyclic scaffolds have also been reported, leading to the identification of potent inhibitors. nih.gov

Novel Kinase Inhibitors

Beyond p38, the this compound structure is being explored for the development of other novel kinase inhibitors. For example, benzothiophene (B83047) carboxylate derivatives have been identified as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase (BDK). nih.gov These inhibitors have shown potential for the treatment of metabolic diseases associated with elevated branched-chain amino acid levels. nih.gov Additionally, novel oxindole (B195798) derivatives have been designed and synthesized as inhibitors of Bruton's tyrosine kinase (BTK), a key target in B-cell malignancies and autoimmune diseases. nih.gov

Exploration of Antiviral Compounds

The chemical structure of this compound and its derivatives has also been investigated for potential antiviral applications. Thiophene derivatives containing the this compound moiety have been studied for their biological activities, including antiviral properties. ontosight.ai

In the context of the SARS-CoV-2 virus, hydroxyethylamine analogs, which can be structurally related to derivatives of this compound, have been evaluated as inhibitors of the main protease (3CLpro). nih.gov Virtual screening and simulation approaches have been used to identify promising compounds. nih.gov Furthermore, derivatives of a compound named IR-415, which contains a thiourea (B124793) and imidazole (B134444) moiety, have been synthesized and evaluated for their antiviral activity against the Hepatitis B virus (HBV). researchgate.net Some of these derivatives showed significant inhibition of viral DNA replication and antigen secretion. researchgate.net

Research into Anticholinergic Esters

Anticholinergic agents are used to treat a variety of conditions, including respiratory diseases and overactive bladder. google.comepo.org "Soft" anticholinergics are designed to have a localized effect and be rapidly metabolized to inactive forms, thereby reducing systemic side effects. google.comgoogle.com

Patents describe soft anticholinergic esters where the this compound moiety is part of a larger molecular structure. google.comgoogle.com These compounds are often combined with other active substances, such as betamimetics, for the treatment of obstructive respiratory diseases like asthma and COPD. google.comepo.org The design of these esters focuses on creating compounds that are effective at the target site but are quickly broken down into non-toxic metabolites. google.com

Development of Anticancer Agents (e.g., Benzothiazole (B30560) Derivatives)

In the landscape of biomedical and pharmaceutical research, the quest for novel anticancer agents has led to the exploration of various chemical scaffolds. One area of significant interest has been the development of benzothiazole derivatives, which have demonstrated a broad spectrum of antitumor activities. researchgate.netscholarsresearchlibrary.com While this compound contains a reactive secondary amine and a primary alcohol, making it a potential precursor for a variety of heterocyclic compounds, its direct role as a starting material in the synthesis of prominent anticancer benzothiazole derivatives is not extensively documented in current scientific literature.

However, the structural motif of a tert-butyl group, a key feature of this compound, is present in various compounds investigated for their therapeutic potential. Research has been conducted on heterocyclic compounds, such as thiazoles and benzimidazoles, which incorporate a tert-butylamino or a related sec-butyl group and have shown promising antiproliferative effects.

Research on Thiazole and Benzimidazole Derivatives

Studies have shown that derivatives of 2-(tert-butylamino)thiazol-4(5H)-one have been synthesized and evaluated for their potential in cancer therapy. nih.gov These compounds, which feature a tert-butylamino substituent, are being explored for their selective action, which could be beneficial in cancer treatment. nih.gov

In a different study, a series of N-sec/tert-butyl-2-arylbenzimidazole derivatives were prepared and assessed for their antiproliferative activity against both hormone-dependent (MCF-7) and hormone-independent (MDA-MB-231) breast cancer cell lines. tandfonline.com The synthesis of these compounds involved the use of sec- or tert-butylamine, highlighting the utility of the tert-butyl structural component in the creation of biologically active molecules. tandfonline.com

Furthermore, research into N-(2-(tert-butylamino)-2-oxoethyl)-2,2-dichloro-N-aryl(alkyl)acetamides has yielded compounds with notable cytotoxic effects against various cancer cell lines. One such derivative, N-(2-(tert-butylamino)-1-(4-nitrophenyl)-2-oxoethyl)-2,2-dichloro-N-(2-fluorophenyl)acetamide (A5), demonstrated significant activity against MCF-7, MDA-MB-231, and A549 cells and was shown to induce apoptosis in the MCF-7 cell line. researchgate.net

Anticancer Activity of Benzothiazole Derivatives

The benzothiazole scaffold itself is a cornerstone in the development of anticancer agents. asianpubs.orgnih.gov Numerous derivatives have been synthesized and have shown potent and selective activity against a range of human cancer cell lines, including breast, ovarian, colon, and renal cancers. asianpubs.orgnih.gov The mechanism of action for these compounds is an area of active investigation, with some derivatives, such as DF 203 (2-(4-amino-3-methylphenyl)benzothiazole), having advanced to clinical trials. nih.gov

Research has also focused on linking benzothiazole-2-thiol with other heterocyclic rings, resulting in compounds with potent, broad-spectrum inhibitory activities against various cancer cell lines. researchgate.net For instance, certain pyridinyl-2-amine linked benzothiazole-2-thiol derivatives have shown exceptionally high potency. researchgate.net

While a direct synthetic pathway from this compound to these specific anticancer benzothiazoles is not clearly established in the available research, the exploration of tert-butyl containing heterocyclic compounds remains a promising avenue in cancer drug discovery.

Detailed Research Findings

The following tables summarize the in vitro anticancer activity of various synthesized compounds discussed in the research.

Table 1: Cytotoxic Activity of N-(2-(tert-butylamino)-2-oxoethyl) Acetamide Derivative (A5)

| Cell Line | Cancer Type | IC₅₀ (μM) |

|---|---|---|

| MCF-7 | Breast Cancer | 11.94 |

| MDA-MB-231 | Breast Cancer | 15.57 |

| A549 | Lung Cancer | 16.54 |

Data sourced from a study on dichloro-N-aryl(alkyl)acetamides. researchgate.net

Table 2: Anticancer Activity of Benzothiazole-2-thiol Derivatives

| Compound | Cell Line | Cancer Type | IC₅₀ (nM) |

|---|---|---|---|

| 7e | SKRB-3 | Breast Cancer | 1.2 |

| SW620 | Colon Adenocarcinoma | 4.3 | |

| A549 | Lung Cancer | 44 | |

| HepG2 | Hepatocellular Carcinoma | 48 |

Data from a study on novel benzothiazole-2-thiol derivatives. researchgate.net

Table 3: Antiproliferative Activity of Benzothiazole Aniline (BTA) Derivatives and Platinum (II) Complexes

| Compound | Cell Line | Cancer Type | IC₅₀ (μM) |

|---|---|---|---|

| L1 | HepG2 | Liver Cancer | 5.3 ± 0.5 |

| A549 | Lung Cancer | 10.1 ± 0.8 | |

| MCF-7 | Breast Cancer | 7.9 ± 0.4 | |

| L1Pt | HepG2 | Liver Cancer | 6.8 ± 0.3 |

| A549 | Lung Cancer | 13.5 ± 1.1 | |

| MCF-7 | Breast Cancer | 10.2 ± 0.9 | |

| Cisplatin | HepG2 | Liver Cancer | 11.2 ± 0.7 |

| A549 | Lung Cancer | 8.5 ± 0.6 | |

| MCF-7 | Breast Cancer | 9.7 ± 0.5 |

Data from a study on BTA derivatives and their platinum complexes. nih.gov

Computational Chemistry and Molecular Modeling Studies

Theoretical Investigations of Reaction Mechanisms and Energy Profiles

Theoretical studies have successfully delineated the complex reaction pathways involving 2-(tert-butylamino)ethanol, offering a detailed understanding of its reactivity.

Density Functional Theory (DFT) has been extensively used to investigate the electronic structure and reactivity of this compound. For instance, DFT calculations at the B3LYP/6-311++G(d,p) level have been employed to determine quantum chemical parameters for related structures to understand their potential as corrosion inhibitors. aip.orgaip.org These parameters include the highest occupied molecular orbital (EHOMO), the lowest unoccupied molecular orbital (ELUMO), energy gap (ΔE), and electrophilicity index (ω), which help in characterizing the molecule's reactivity. aip.orgaip.org

In the context of reaction mechanisms, various quantum chemistry methods have been applied to study the reaction of this compound (TBAE) with carbon dioxide (CO₂), particularly in ethylene (B1197577) glycol (EG) and aqueous solutions. researchgate.netacs.org These studies aimed to understand the superior CO₂ capture performance of TBAE solutions. The calculations revealed that the steric hindrance from the tert-butyl group plays a crucial role in the reaction pathway. researchgate.netacs.org

Another significant application of DFT is the investigation of the reaction between N-(2-tert-butylamino)ethanol and thionyl chloride. cdnsciencepub.com Computational pathway mapping showed that, in the absence of a base, the reaction proceeds via the nitrogen atom of the amino alcohol attacking the sulfur atom of thionyl chloride, leading to the formation of 1,2,3-tert-butyloxathiazolidine-2-oxide. cdnsciencepub.com The calculations also determined the electronic chemical potential, hardness, and electrophilicity index, classifying N-(2-tert-butylamino)ethanol as a marginally electrophilic compound. cdnsciencepub.com

The analysis of transition states (TS) and intermediates is crucial for understanding the kinetics and mechanism of a reaction. For the reaction of N-(2-tert-butylamino)ethanol with thionyl chloride, computational studies have successfully identified the structures and energies of the transition states and intermediates along the reaction coordinate. cdnsciencepub.com

In the reaction of TBAE with CO₂ in ethylene glycol, six potential reaction pathways were considered, involving different reactive centers. researchgate.netacs.org The computational results, supported by mass spectrometry, indicated that the most favorable pathway involves the formation of anionic hydroxyethyl (B10761427) carbonate through the attack of the hydroxyl group of ethylene glycol on CO₂, rather than the formation of a zwitterionic carbonate species from TBAE itself. researchgate.netacs.org

Table 1: Calculated Energy Profile for the Reaction of N-(2-tert-butylamino)ethanol with Thionyl Chloride cdnsciencepub.comresearchgate.net

| Species | Description | Relative Energy (kcal/mol) |

| Starting Material | N-(2-tert-butylamino)ethanol + Thionyl Chloride | 0.0 |

| Transition State 1 | Formation of N-S bond | +15.0 |

| Intermediate | Protonated oxathiazolidine precursor | -5.0 |

| Transition State 2 | O-S bond formation and Cl elimination (Rate-limiting) | +20.0 |

| Product | 1,2,3-tert-Butyloxathiazolidine-2-oxide + HCl | -10.0 |

Note: Energy values are approximate and for illustrative purposes based on the described energy profile. cdnsciencepub.comresearchgate.net

Computational methods are increasingly used to predict thermodynamic properties like the deprotonation constant (pKa), which is vital for applications such as CO₂ capture. researchgate.netchemrxiv.org Force-field-based computational studies have been conducted to predict the pKa of a large set of aqueous alkanolamines, including this compound (TBAE). researchgate.netchemrxiv.org These simulations can predict pKa values as a function of temperature. researchgate.net

One study used a combination of molecular dynamics free energy simulations and ab initio calculations to predict the pKa values for 29 different alkanolamines. semanticscholar.org While explicit solvent models inherently account for solvent effects on solute conformations, the best performance was achieved using semi-empirical AM1-BCC charges, which resulted in a mean absolute error of less than 0.72 pKa units compared to experimental data. semanticscholar.org For TBAE, the predicted pKa values were in reasonable agreement with experimental results. researchgate.netsemanticscholar.org

Experimental measurements of the dissociation constant for 2-(butylamino)ethanol (B91342) (a closely related compound) have been performed across a temperature range of 288.15 K to 323.15 K. sci-hub.seacs.org From this data, thermodynamic properties such as the standard state enthalpy, entropy, and Gibbs free energy for the dissociation process were determined using the van't Hoff equation. sci-hub.seacs.orgresearchgate.net Such experimental data is invaluable for validating and refining computational models.

Table 2: Predicted vs. Experimental pKa Values for Alkanolamines at 298.15 K researchgate.netsemanticscholar.orgsci-hub.se

| Compound | Predicted pKa (AM1-BCC) semanticscholar.org | Experimental pKa sci-hub.se |

| This compound | 9.42 | ~9.9 (isomer value) |

| 2-(Butylamino)ethanol | Not Reported | 10.13 |

| Monoethanolamine (MEA) | Not Reported | 9.45 |

Note: The experimental pKa for TBAE was not found in the provided sources, so the value for its isomer 2-(butylamino)ethanol is used for comparison context. semanticscholar.org

Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions

Molecular modeling is a cornerstone in drug design, enabling the study of how ligands like this compound derivatives interact with biological targets such as G-protein coupled receptors (GPCRs).

The this compound scaffold is a key component of many β-adrenoceptor agonists and antagonists. mdpi.com Molecular docking studies have been crucial in understanding the interactions of these compounds with β₁ and β₂-adrenoceptors. mdpi.comresearchgate.net These simulations help predict the binding affinity and reveal the specific molecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. mdpi.com

A significant area of research has been on boron-containing derivatives of this compound. nih.govresearchgate.net For example, 1-(4-di-hydroxy-3,5-dioxa-4-borabicyclo[4.4.0]deca-7,9,11-trien-9-yl)-2-(tert-butylamino)ethanol (BR-AEA) was designed and studied as a potent β₂-adrenoceptor agonist. nih.gov Docking simulations showed that BR-AEA has a greater affinity for the β₂-adrenoceptor than salbutamol (B1663637). nih.gov The boron atom and the boronic acid moiety were found to be key to this enhanced affinity, forming a network of hydrogen bonds with residues in the transmembrane domains (TM) 5 and 3 of the receptor. nih.gov

These computational findings are often correlated with in vitro experiments. For BR-AEA, the higher potency predicted by docking was confirmed by its relaxing effects on isolated guinea pig tracheal rings, which were five-fold lower than salbutamol's. nih.gov

A significant challenge in simulating boron-containing compounds is the lack of accurate parameters for the boron atom in standard molecular mechanics force fields like AMBER. researchgate.netpsu.edu Boronic acids are known to form tight, reversible covalent complexes with serine residues in enzymes, and their simulation requires specialized parameters. psu.edumdpi.com

To address this, researchers have developed and implemented new force field parameters for boronic acids, modeling them as tetrahedral adducts that form upon coordination with nucleophiles like the hydroxyl group of a serine residue. researchgate.netpsu.edu These developments include new bonded parameters, non-bonded parameters, and point charges. researchgate.netpsu.edu The validity of these new force fields has been tested by performing flexible docking studies on known crystal structures of protein-boronic acid complexes, where the simulations successfully reproduced the experimental binding modes. psu.edu Such force field development is critical for accurately performing molecular docking and dynamics simulations on boron-containing derivatives of this compound, enabling the rational design of new, more potent ligands for targets like β-adrenoceptors. researchgate.netpreprints.org

Computational Analysis in Drug Discovery and Design

The scaffold of this compound is a key structural motif in a variety of pharmacologically active agents. Computational chemistry and molecular modeling have become indispensable tools for understanding the structure-activity relationships (SAR) of these molecules and for the rational design of new drug candidates. These in silico methods allow for the prediction of binding affinities, the elucidation of interaction mechanisms at the molecular level, and the assessment of pharmacokinetic properties, thereby accelerating the drug discovery process.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) models are computational models that correlate the chemical structure of a compound with its biological activity. For this compound, QSAR studies have been employed to predict its potential biological activities and to prioritize it for further testing.

As part of a large-scale collaboration, CoMPARA (Consensus on Modeling and Predicting Androgen Receptor Activity), QSAR models were utilized to predict the androgen receptor activity of a vast library of chemical compounds. The results for this compound from this consensus model are summarized in the table below. epa.gov

| Model | Receptor | Agonist Activity Prediction | Antagonist Activity Prediction | Binding Prediction |

|---|---|---|---|---|

| COMPARA (Consensus) | Androgen | 0.00 | 0.00 | 0 |

Data sourced from the ToxCast™ program, which uses QSAR models to predict the biological activity of chemicals. epa.gov

These findings, where a value of 0 indicates inactivity, suggest that this compound is not predicted to have significant agonist or antagonist activity at the androgen receptor. epa.gov Such computational screening is crucial for identifying potential endocrine-disrupting chemicals and for prioritizing compounds for more detailed experimental evaluation.

Molecular Docking and Drug Design

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug design to understand how a ligand, such as a derivative of this compound, might interact with its biological target, typically a protein or enzyme.

The this compound scaffold is a fundamental component of many β2-adrenoceptor agonists, which are a class of drugs used to treat asthma and other respiratory conditions. nih.govnih.govacs.org Computational studies have been instrumental in the design and optimization of these agents.

For instance, a study focused on the design of novel β2-adrenoceptor agonists utilized molecular docking to evaluate a series of compounds. One such compound, 1-(4-di-hydroxy-3,5-dioxa-4-borabicyclo[4.4.0]deca-7,9,11-trien-9-yl)-2-(tert-butylamino)ethanol (BR-AEA), was designed and shown through docking simulations to have a high affinity for the β2-adrenoceptor. nih.gov The docking analysis revealed that BR-AEA was able to form key interactions with amino acid residues in the transmembrane domains (TM5 and TM3) of the receptor, which are believed to be critical for receptor activation. nih.gov

In another study, a series of compounds based on a 2-amino-2-phenylethanol (B122105) scaffold were designed, with 2-(4-amino-3-chloro-5-(trifluoromethyl)phenyl)-2-(tert-butylamino)ethan-1-ol hydrogen chloride identified as a lead compound. nih.govacs.org Molecular docking studies were employed to rationalize the high selectivity of this compound for the β2-adrenoceptor over the β1-adrenoceptor. The computational models helped to elucidate the structural features responsible for this selectivity, providing valuable insights for the design of future drug candidates with improved therapeutic profiles. nih.govacs.org

Furthermore, the inhibitory potential of a derivative, (RS)-2-(tert-Butylamino)-1-(3-chlorophenyl)propan-1-one, against adrenaline uptake has been investigated using molecular docking. researchgate.net These computational analyses are vital for understanding the molecular basis of a compound's activity and for guiding the synthesis of more potent and selective inhibitors.

The research findings from these computational studies are summarized in the table below, highlighting the diverse applications of in silico methods in the development of drugs containing the this compound moiety.

| Derivative | Target | Computational Method | Key Findings | Reference |

|---|---|---|---|---|

| 1-(4-di-hydroxy-3,5-dioxa-4-borabicyclo[4.4.0]deca-7,9,11-trien-9-yl)-2-(tert-butylamino)ethanol (BR-AEA) | β2-Adrenoceptor | Molecular Docking | High affinity for the receptor, with key interactions in TM5 and TM3. | nih.gov |